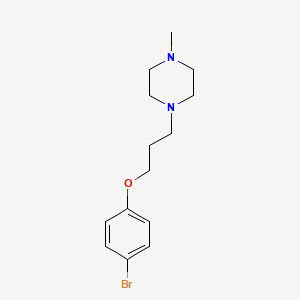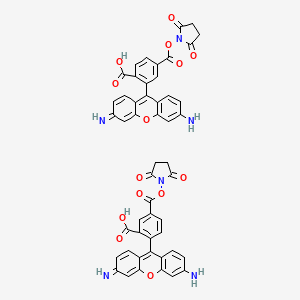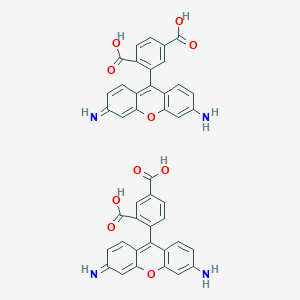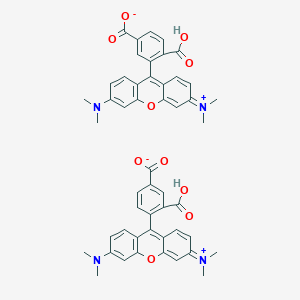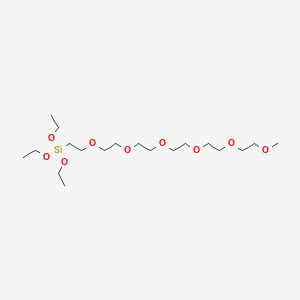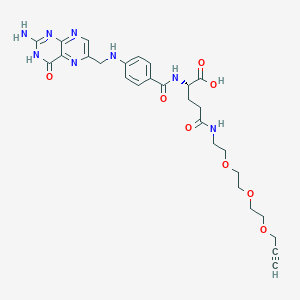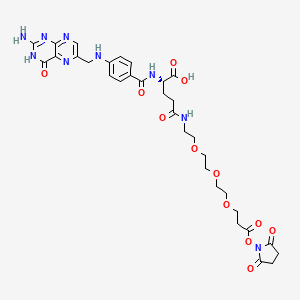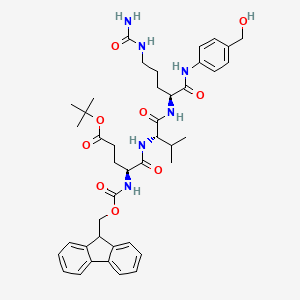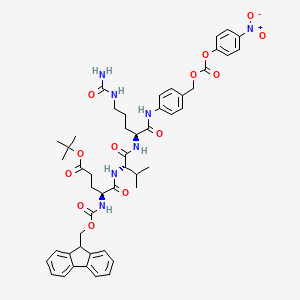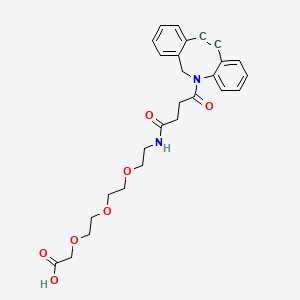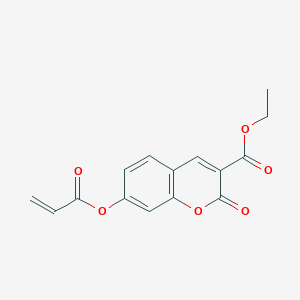
Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate
Overview
Description
Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate is a useful research compound. Its molecular formula is C15H12O6 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Properties
Ethyl 7-(acryloyloxy)-2-oxo-2H-chromene-3-carboxylate derivatives have been studied for their fluorescent properties. For example, the synthesis of (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate, which is similar in structure, was explored, and its fluorescence spectrum revealed a maximum emission at 406 nm (Bai Jing-hua, 2011). Additionally, the photoluminescence of ethyl coumarin-3-carboxylate derivatives, closely related to the chemical , was investigated, revealing strong blue-violet emission under ultraviolet light excitation (Song, Li-Meia, Gao, Jian-hua, 2014).
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed to understand their molecular arrangement and interactions. For instance, ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate was studied, revealing a planar molecule structure except for the carboxylate group, and the crystal packing was influenced by hydrogen bonds and π-π interactions (A. Galdámez, Olimpo García-Beltrán, B. Cassels, 2011).
Antimicrobial Activities
Certain derivatives of ethyl 7-(acryloyloxy)-2-oxo-2H-chromene-3-carboxylate have been studied for their antimicrobial properties. For example, new ethyl 2-oxo-2H-chromene-3-carboxylate complexes were synthesized and tested for antibacterial activity, showing effectiveness against bacteria isolated from wound infections (Ashraf S. Hassan, 2014).
Polymerization and Material Science
Ethyl 7-(acryloyloxy)-2-oxo-2H-chromene-3-carboxylate and its derivatives have applications in polymerization and material science. For instance, the polymerization kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, which shares a functional group with the compound , were studied using real-time infrared spectroscopy (Nie Jun, 2008).
properties
IUPAC Name |
ethyl 2-oxo-7-prop-2-enoyloxychromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-3-13(16)20-10-6-5-9-7-11(14(17)19-4-2)15(18)21-12(9)8-10/h3,5-8H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMVPMRPFUXQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C=C)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(acryloyloxy)-2-oxo-2h-chromene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



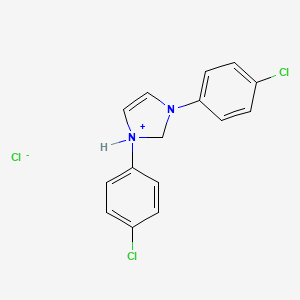
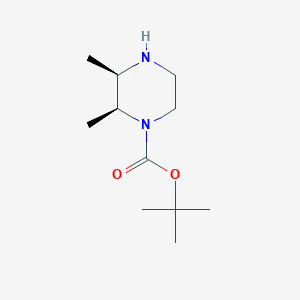
![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
